Methyl gamma-aminooxybutyrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
107903-02-6 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl 4-aminooxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-8-5(7)3-2-4-9-6/h2-4,6H2,1H3 |
InChI Key |
FUUBPYWVWFTFGV-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCON |
Canonical SMILES |
COC(=O)CCCON |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactivity of Aminooxy and Ester Functional Groups
Methyl γ-aminooxybutyrate contains both an aminooxy (–ONH₂) group and a methyl ester (–COOCH₃). Key reactivity trends for these groups include:
-
Aminooxy Group :
-
Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form oxime derivatives, a common strategy in bioorthogonal chemistry[^9].
-
Susceptible to oxidation, forming nitroso or nitroxide intermediates under strong oxidative conditions[^9][^12].
-
-
Methyl Ester :
-
Hydrolyzes to carboxylic acids under acidic or basic conditions (e.g., LiOH/THF/H₂O)[^4][^10].
-
Participates in transesterification reactions with alcohols or amines[^6][^8].
-
Hypothetical Reaction Pathways
While no direct studies exist, analogous systems suggest plausible reactions:
Condensation with Carbonyl Compounds
Reaction with aldehydes/ketones could yield oxime-linked products:
Conditions : Mildly acidic or neutral pH, room temperature[^9].
Ester Hydrolysis
Conversion to γ-aminooxybutyric acid via saponification:
Kinetics : Rate depends on steric effects of the aminooxy group[^4][^10].
Nucleophilic Substitution
The aminooxy group may act as a nucleophile in alkylation or arylation reactions:
Catalysts : Base (e.g., K₂CO₃) or phase-transfer agents[^6][^8].
Research Gaps and Recommendations
-
Synthetic Studies : No reported synthesis or characterization of methyl γ-aminooxybutyrate in peer-reviewed journals. Priority should be given to optimizing its preparation from γ-aminooxybutyric acid and methanol under acidic catalysis.
-
Stability Profiling : Investigate degradation pathways (e.g., hydrolysis, oxidation) under varying pH and temperature[^7][^11].
-
Biological Applications : Explore its potential as a prodrug or metabolic intermediate, leveraging known roles of γ-aminobutyric acid derivatives in neurotransmission and inflammation[^11][^13].
Comparative Data from Analogous Systems
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
